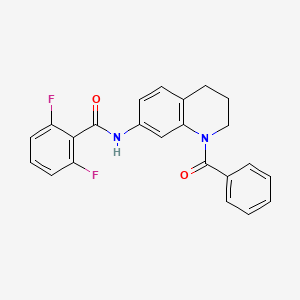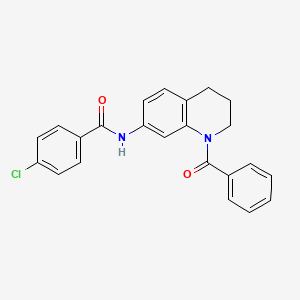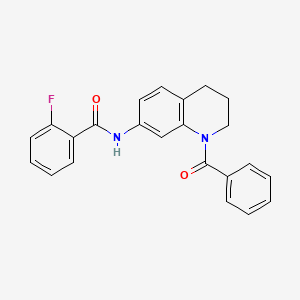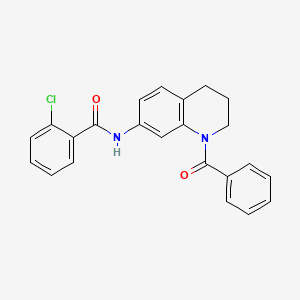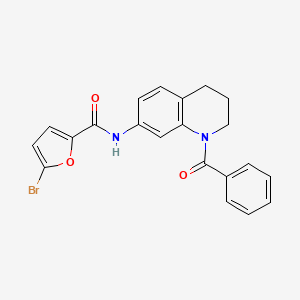
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide, also known as N-benzoyl-THQ-5-BFC, is a synthetic compound that has been used in various scientific research applications. It is a member of the quinoline family of compounds and is known for its unique properties, such as its ability to bind to certain proteins and enzymes. N-benzoyl-THQ-5-BFC has been studied for its potential use in a variety of medical and industrial applications.
Applications De Recherche Scientifique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has been extensively studied for its potential use in scientific research applications. It has been shown to bind to certain proteins and enzymes, making it a useful tool for studying the structure and function of these molecules. In addition, it has been used to study the effects of various drugs on the body, as well as to study the mechanism of action of certain drugs. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has also been used to study the biochemical and physiological effects of certain compounds on living cells.
Mécanisme D'action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC is not fully understood. It is believed to bind to certain proteins and enzymes, which then leads to a change in their structure and function. This change can then lead to a variety of different effects, depending on the target molecule. For example, it can lead to an increase in the activity of certain enzymes, or it can inhibit the activity of certain proteins.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and proteasome. It has also been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2 and phospholipase A2. In addition, it has been shown to increase the production of certain hormones, such as cortisol and epinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high solubility in aqueous solutions, which makes it easy to use in a variety of different experiments. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it has been found to have a low binding affinity for certain proteins and enzymes, which can limit its usefulness in some experiments.
Orientations Futures
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has a number of potential future applications. It could be used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs on the body. It could also be used to study the biochemical and physiological effects of certain compounds on living cells. In addition, it could be used to study the mechanism of action of certain drugs, as well as to develop new drugs that target specific proteins and enzymes. Finally, it could be used to develop new treatments for a variety of diseases and disorders.
Méthodes De Synthèse
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC can be synthesized using a number of different methods. The most common method involves the reaction of 5-bromofuran-2-carboxylic acid with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of a base, such as potassium carbonate. This reaction is typically carried out in an aqueous medium at a temperature of 100-110°C. The reaction is usually complete within 1-2 hours, and the resulting product is a white solid with a melting point of approximately 100°C.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-11-10-18(27-19)20(25)23-16-9-8-14-7-4-12-24(17(14)13-16)21(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQEZFRQXHCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)


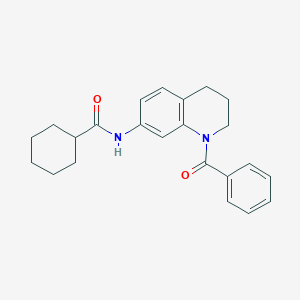

![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)


